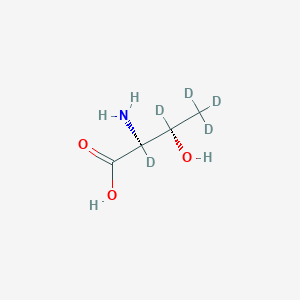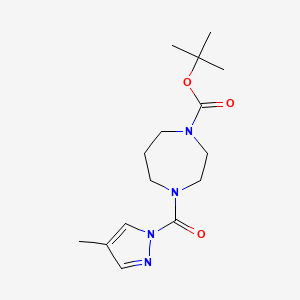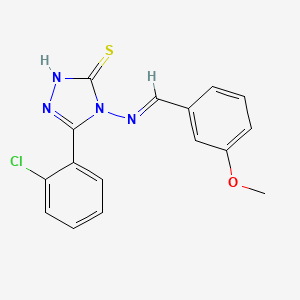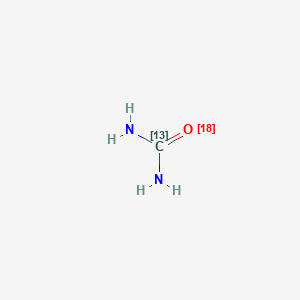
L-Threonine-D5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Threonine-D5 is a deuterium-labeled form of L-Threonine, a naturally occurring amino acid. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study metabolic pathways and the pharmacokinetics of drugs. L-Threonine itself is essential for protein synthesis and various metabolic functions in living organisms .
準備方法
Synthetic Routes and Reaction Conditions
L-Threonine-D5 can be synthesized through microbial fermentation, where specific strains of bacteria are engineered to incorporate deuterium into the L-Threonine molecule. The fermentation process involves culturing the bacteria in a medium containing deuterated water (D2O) and other necessary nutrients. The bacteria metabolize the deuterated water, incorporating deuterium into the L-Threonine produced .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing fermentation conditions to maximize yield and purity. This includes controlling factors such as temperature, pH, and nutrient concentration. After fermentation, the product is purified using techniques like crystallization and chromatography to obtain high-purity this compound .
化学反応の分析
Types of Reactions
L-Threonine-D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, such as halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce keto acids, while reduction can regenerate this compound from these keto acids .
科学的研究の応用
L-Threonine-D5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Used in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Applied in the production of labeled compounds for research and development.
作用機序
The mechanism of action of L-Threonine-D5 involves its incorporation into metabolic pathways where it mimics the behavior of natural L-Threonine. The deuterium labeling allows researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
類似化合物との比較
Similar Compounds
L-Threonine: The non-labeled form of L-Threonine.
L-Valine-D8: Another deuterium-labeled amino acid used in similar research applications.
L-Leucine-D10: A deuterium-labeled form of L-Leucine used for metabolic studies.
Uniqueness
L-Threonine-D5 is unique due to its specific labeling with deuterium, which provides distinct advantages in research. The deuterium atoms make it possible to study metabolic pathways with greater precision and accuracy compared to non-labeled compounds. This makes this compound particularly valuable in pharmacokinetic and metabolic research .
特性
分子式 |
C4H9NO3 |
|---|---|
分子量 |
124.15 g/mol |
IUPAC名 |
(2S,3R)-2-amino-2,3,4,4,4-pentadeuterio-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1D3,2D,3D |
InChIキー |
AYFVYJQAPQTCCC-WKHZCAFQSA-N |
異性体SMILES |
[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])O)N |
正規SMILES |
CC(C(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053809.png)

![1-(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B12053826.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12053849.png)







![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)
